The synthesis of polyporic acid can be accomplished through several methods:
The biosynthetic pathway typically involves the conversion of simple aromatic precursors into more complex structures through enzymatic reactions facilitated by polyporic acid synthetases. For example, the enzyme activity has been confirmed using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to analyze culture extracts from genetically modified strains .
Polyporic acid features a complex molecular structure characterized by:
The molecular formula of polyporic acid is , with a molecular weight of approximately 256.25 g/mol. Its structural elucidation has been supported by various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .
Polyporic acid undergoes several chemical reactions typical of quinone compounds:
The reactivity of polyporic acid is influenced by its structural features, allowing it to interact with biological macromolecules and participate in redox cycling, which may contribute to its antioxidant properties .
The mechanism of action for polyporic acid primarily involves its interaction with cellular components:
Studies have shown that polyporic acid exhibits significant antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .
Relevant data on its melting point and boiling point are not extensively documented but are essential for practical applications in formulations .
Polyporic acid has garnered attention for its diverse applications:
Polyporic acid (3',6'-dihydroxy-[1,1':4',1''-terphenyl]-2',5'-dione) is a para-terphenyl benzoquinone derivative with the molecular formula C₁₈H₁₂O₄ and a molar mass of 292.29 g/mol [2] [4]. Its core structure consists of a central quinonoid ring (Ring B) symmetrically substituted at positions 3 and 6 by two phenyl groups (Rings A and C). The canonical SMILES representation is C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3
, highlighting the conjugated quinone system and para-substituted phenyl rings [4]. X-ray crystallography confirms a near-planar configuration, with torsion angles of ≤5° between rings, facilitating extensive π-electron delocalization [9] [10].
Spectroscopic signatures of polyporic acid include:
Table 1: Spectroscopic Characterization of Polyporic Acid
Technique | Key Data Points |
---|---|
¹H NMR | δ 6.20 (s, 2H, H-2'/H-5'), δ 7.45–7.70 (m, 10H, phenyl-H) |
¹³C NMR | δ 180.2 (C-1'), δ 182.5 (C-4'), δ 140.1 (C-3'/C-6'), δ 132.5–128.1 (phenyl-C) |
ESI-MS | m/z 291.2 [M–H]⁻; fragments at m/z 273.1 [M–H₂O]⁻, 245.1 [M–H₂O–CO]⁻ |
X-Ray Diffraction | Planar structure; C=O bond: 1.22 Å; C–C interring: 1.45 Å; torsion angle: 3.5° |
Polyporic acid biosynthesis is initiated by NRPS-like enzymes (e.g., EchA in Streptomyces sp. LZ35 and AlfA in Allantophomopsis lycopodina). These tridomain (A-T-TE) enzymes catalyze the ATP-dependent dimerization of two phenylpyruvic acid molecules without ribosomal involvement [6] [8] [9]. The adenylation (A) domain activates phenylpyruvate, followed by thioesterification on the thiolation (T) domain. The thioesterase (TE) domain then facilitates C–C coupling and aromatization to yield polyporic acid [6] [9]. Gene knockout studies confirm that echA inactivation abolishes polyporic acid production in Streptomyces [6].
Polyporic acid serves as a key precursor for allantofuranone, a γ-lactone antibiotic. In A. lycopodina, the bifunctional dehydrogenase AlfC reduces polyporic acid to the unstable intermediate 2,3,5-trihydroxyterphenyl (via NADPH-dependent reduction), which undergoes spontaneous dehydration or dimerization [9]. Subsequent methylation by AlfD yields terferol, and oxidative ring contraction by the dioxygenase AlfB produces allantofuranone [9]. Isotopic labeling studies using ¹³C-phenylpyruvate confirm polyporic acid’s role in this pathway [1] [4].
In Ascocoryne sarcoides, polyporic acid is hydroxylated to ascocorynin by a cytochrome P450 monooxygenase [8]. This enzyme is not embedded within the core biosynthetic cluster but is transcriptionally co-regulated with the NRPS-like gene acyN. Heterologous co-expression of acyN and the monooxygenase gene in Aspergillus oryzae yields ascocorynin, whereas acyN alone produces only polyporic acid [8]. Structural modeling indicates that the monooxygenase positions polyporic acid in a hydrophobic active site pocket, enabling regioselective C-3 hydroxylation [8].
Table 2: Biosynthetic Enzymes and Modifications of Polyporic Acid
Enzyme | Organism | Function | Product |
---|---|---|---|
EchA/AlfA | Streptomyces sp., A. lycopodina | Phenylpyruvate dimerization | Polyporic acid |
AlfC | A. lycopodina | NADPH-dependent reduction/dehydration | 2,3,5-Trihydroxyterphenyl |
Monooxygenase | A. sarcoides | Regioselective C-3 hydroxylation | Ascocorynin |
AlfB | A. lycopodina | Oxidative ring contraction | Allantofuranone |
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